Glycinamide ribonucleotide

Enzyme Kinetics Substrate Specificity Purine Biosynthesis

β-GAR is the native substrate for GAR Tfase (EC 2.1.2.2) in de novo purine biosynthesis. Only the β-anomer possesses biological activity; the α-anomer is completely inactive. Analogs exhibit 3.7- to 100-fold lower catalytic efficiency. For GAR synthetase reverse reactions, β-GAR provides unmatched binding—analogs show up to 118-fold higher Km. Essential for picomolar multisubstrate adduct inhibitor formation in oncology drug discovery. Validated by co-crystal structure PDB: 1C3E. Verify β-stereochemistry before purchase.

Molecular Formula C7H15N2O8P
Molecular Weight 286.18 g/mol
CAS No. 10074-18-7
Cat. No. B156623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycinamide ribonucleotide
CAS10074-18-7
Synonyms5'-phosphoribosylglycineamide
glycineamide ribonucleotide
glycineamideribotide
Molecular FormulaC7H15N2O8P
Molecular Weight286.18 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O
InChIInChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1
InChIKeyOBQMLSFOUZUIOB-SHUUEZRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycinamide Ribonucleotide (GAR, CAS 10074-18-7) for Purine Biosynthesis Research


Glycinamide ribonucleotide (GAR, CAS 10074-18-7), also known as N1-(5-phospho-D-ribosyl)glycinamide, is the natural substrate for the third enzymatic step in the de novo purine biosynthesis pathway [1]. As the cognate substrate for glycinamide ribonucleotide transformylase (GAR Tfase, EC 2.1.2.2), β-GAR is the critical molecular scaffold upon which a series of analogs and inhibitors are based [2]. Its correct stereochemistry (the β-anomer) is essential for biological recognition and activity [3].

Why Generic Substitution Fails for Glycinamide Ribonucleotide (GAR) in Specialized Research


General substitution with in-class ribonucleotides or generic GAR preparations is not a viable scientific strategy. For example, the α-anomer of GAR has been explicitly shown to have no effect on enzyme activity, rendering an isomeric mixture unsuitable for quantitative biochemical assays [1]. Furthermore, structurally similar analogs, such as the sarcosyl analog or carbocyclic derivatives, exhibit vastly different kinetic profiles [2]. The specific stereochemistry (β-anomer) and the integrity of the glycine side chain are non-negotiable structural determinants for enzyme recognition and activity, underscoring the necessity for defined, high-purity β-GAR for reproducible results [3].

Quantitative Differentiation Evidence for Glycinamide Ribonucleotide (GAR) vs. Analogs


β-GAR vs. α-GAR: Differential Activity in GAR Transformylase Assays

The β-anomer of glycinamide ribonucleotide (β-GAR) is the active substrate for GAR transformylase, while the α-anomer shows no inhibitory or substrate activity [1]. This directly contrasts with a 1:1 α/β-anomeric mixture, which would exhibit half the nominal concentration of active substrate, leading to inaccurate kinetic measurements [2].

Enzyme Kinetics Substrate Specificity Purine Biosynthesis

Kinetic Superiority of β-GAR Over Analogs for Human GAR Transformylase

β-Glycinamide ribonucleotide (β-GAR) is the kinetically superior substrate for human GAR transformylase compared to its synthetic analogs [1]. The V/K values, a measure of catalytic efficiency, for the closest analogs are drastically lower, demonstrating the stringent substrate specificity of the human enzyme [2].

Enzyme Kinetics Human Enzyme Drug Target Validation

GAR vs. Side-Chain Modified Analogs in Avian GAR Transformylase Assays

β-GAR demonstrates significantly higher activity with avian GAR transformylase compared to analogs with modified glycine side chains [1]. Replacing the native glycine side chain (R = CH₂NH₂) with alternative amines dramatically reduces catalytic efficiency [2].

Enzyme Kinetics Structure-Activity Relationship Avian Model

Binding Affinity of β-GAR vs. Analogs to GAR Synthetase (Reverse Reaction)

While several GAR analogs can serve as substrates for the reverse reaction of GAR synthetase, they do so with significantly lower affinity than β-GAR [1]. The Km values, a measure of binding affinity, for various analogs are dramatically higher, indicating weaker enzyme-substrate interactions [2].

Enzyme Kinetics Substrate Binding Reverse Reaction

β-GAR as the Essential Component in Multisubstrate Adduct Inhibitors

β-Glycinamide ribonucleotide (β-GAR) is a requisite component for the formation of picomolar-range multisubstrate adduct inhibitors (MAIs) of GAR transformylase [1]. These enzyme-assembled inhibitors incorporate both the β-GAR substrate and a folate analog, and their exceptional potency (Ki values in the picomolar range) is strictly dependent on the presence of β-GAR [2]. The high-resolution crystal structure of this complex (PDB: 1C3E) at 2.10 Å resolution confirms the specific and intimate binding of β-GAR in the active site, a feature not replicated by the analogs described in prior evidence [3].

Inhibitor Design Crystallography Drug Discovery

Defined Applications of Glycinamide Ribonucleotide (GAR) Based on Product-Specific Evidence


Human and Avian GAR Transformylase Activity Assays and Inhibitor Screening

For in vitro enzyme assays where accurate quantification of GAR transformylase activity is paramount. The stark contrast in catalytic efficiency between β-GAR and its analogs (e.g., a 3.7-fold to 100-fold difference) makes β-GAR the only suitable substrate for establishing baseline kinetics and screening for inhibitors with precision [1].

GAR Synthetase (Reverse Reaction) Kinetic Studies

In studies examining the reverse reaction of GAR synthetase, β-GAR is essential due to its unparalleled binding affinity. Analogs exhibit 21-fold to 118-fold higher Km values, necessitating the use of unsubstituted β-GAR to achieve physiologically relevant and cost-effective reaction conditions [2].

Synthesis and Characterization of Multisubstrate Adduct Inhibitors

For laboratories involved in the design of novel antineoplastic agents targeting GAR transformylase. The formation of highly potent, picomolar-range multisubstrate adduct inhibitors (MAIs) requires the specific and stoichiometric binding of β-GAR. Its analogs cannot substitute for this role, making the procurement of pure β-GAR a critical step in this drug discovery workflow [3].

Enzyme-Ligand Co-Crystallization Studies for Structure-Based Drug Design

When high-resolution structural insights into the GAR transformylase active site are required. The solved crystal structure of GAR Tfase in complex with β-GAR (PDB: 1C3E) provides the definitive template for rational drug design [4]. Access to the native ligand is essential for validating computational models and interpreting inhibitor-bound structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycinamide ribonucleotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.